4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid
Description
Properties
IUPAC Name |
4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-8-7(9(12)16-15-8)14-13-6-3-1-5(2-4-6)10(17)18/h1-4H,(H,17,18)(H5,11,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWCSLXGDWIAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(NN=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902041 | |
| Record name | NoName_1244 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactionsThe final step involves coupling the pyrazole derivative with benzoic acid under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazole ring or the benzoic acid moiety.
Reduction: This reaction can reduce the hydrazinyl group to form different derivatives.
Substitution: This reaction can replace hydrogen atoms on the aromatic rings with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The diaminopyrazolylidene group in the target compound likely increases nucleophilicity compared to dicyanomethylene analogs, favoring interactions with electrophilic biological targets .
- Solubility : The benzoic acid moiety may enhance aqueous solubility relative to purely aromatic thiazolyl or triazole derivatives .
Physicochemical Properties and Stability
- Stability: The diaminopyrazole moiety may confer greater stability than dicyanomethylene analogs, which are prone to hydrolysis under acidic conditions .
- Solubility: The benzoic acid group enhances water solubility compared to non-carboxylic acid derivatives (e.g., thiazolyl hydrazones in ), facilitating formulation for biological testing.
Biological Activity
The compound 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Synthesis
The molecular structure of this compound includes a hydrazine moiety linked to a pyrazole derivative, which is known for its diverse biological activities. The synthesis typically involves the condensation of 3,5-diaminopyrazole with benzoic acid derivatives under acidic conditions, followed by purification processes such as recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and hydrazine functionalities exhibit significant anticancer activity. For instance:
- In vitro Studies : Research has demonstrated that derivatives of pyrazole, including those similar to this compound, show potent antiproliferative effects against various cancer cell lines. The IC50 values for these compounds often range from 27 to 45 μmol/L, indicating effective cytotoxicity comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation pathways. These effects are attributed to the compound's ability to interact with cellular targets involved in cancer progression.
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities:
- Anti-inflammatory and Analgesic Effects : Pyrazole compounds are known for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some studies suggest that compounds related to this compound possess antimicrobial properties, making them candidates for further exploration in infectious disease management.
Case Studies
- Antitumor Evaluation : A study evaluated the antitumor efficacy of a series of pyrazole derivatives against human cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxic activity significantly compared to unsubstituted analogs .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole-containing compounds revealed that variations in substituents on the hydrazine and benzoic acid moieties could modulate biological activity. For example, modifications leading to increased electron density on the aromatic ring were associated with heightened anticancer effects .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and substituted pyrazole precursors. A common approach involves refluxing 3,5-diaminopyrazole derivatives with benzoic acid-linked hydrazines in ethanol or acetic acid under acidic catalysis (e.g., glacial acetic acid or sulfuric acid) . Optimization includes varying molar ratios (e.g., 1:1 stoichiometry), solvent polarity, and reaction duration (typically 4–8 hours). Reaction progress should be monitored via TLC or HPLC. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Analyze and NMR spectra to verify hydrazinyl proton signals (δ 8–10 ppm) and aromatic/heterocyclic carbon environments. - HMBC can confirm hydrazone linkages .
- IR : Look for characteristic peaks: N–H stretches (~3300 cm), C=O (benzoic acid, ~1700 cm), and C=N (pyrazole, ~1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]) with <2 ppm error. Fragmentation patterns can confirm hydrazinyl cleavage .
- XRD : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., pyrazol-4-ylidene vs. pyrazol-4-yl) .
Q. What strategies are effective for improving solubility and purification of this compound?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) or buffered aqueous solutions (pH-dependent solubility due to the benzoic acid group). Sonication or heating (≤60°C) may aid dissolution .
- Purification : Use gradient elution in column chromatography (e.g., CHCl/MeOH 95:5 to 80:20). For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA additive) .
Advanced Research Questions
Q. What computational strategies predict the reactivity and regioselectivity of hydrazinyl-pyrazole coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for competing pathways (e.g., keto-enol tautomerization influencing hydrazone formation) .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for pyrazolylidene intermediate stabilization .
- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal catalysts (e.g., acetic acid vs. HSO) and solvent systems .
Q. How can discrepancies in spectroscopic data or unexpected by-products be systematically addressed?
- Methodological Answer :
- By-Product Identification : Use LC-MS/MS to detect trace impurities. For example, reports cyanomethyl benzoates as by-products in analogous syntheses; these arise from competing nucleophilic attacks on intermediates .
- Mechanistic Studies : Conduct kinetic isotope effect (KIE) experiments or -labeling to trace hydrazine participation. Control reactions (e.g., omitting catalysts) can isolate side-reaction pathways .
Q. What experimental design (DoE) approaches optimize reaction parameters for scale-up?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst concentration) via a 2 factorial matrix. Response surface methodology (RSM) identifies nonlinear interactions (e.g., acetic acid concentration vs. reflux time) .
- Taguchi Method : Use orthogonal arrays to minimize experiments while maximizing yield and purity. Prioritize factors with the highest signal-to-noise ratios .
Q. How can the biological activity of this compound be evaluated in drug discovery contexts?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR, leveraging the benzoic acid moiety’s affinity for catalytic pockets .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects using LPS-induced cytokine release in macrophage models .
Q. What mechanistic insights explain the compound’s reactivity under varying pH or oxidizing conditions?
- Methodological Answer :
- pH-Dependent Studies : Monitor hydrazone stability via UV-Vis spectroscopy across pH 2–12. Acidic conditions may protonate the pyrazolylidene nitrogen, altering resonance stabilization .
- Oxidative Stability : Expose the compound to HO or O and analyze degradation products via GC-MS. Pyrazole ring oxidation to pyrazine derivatives is a potential pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
